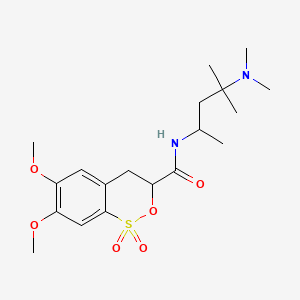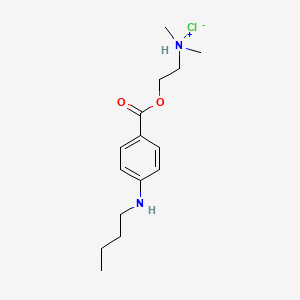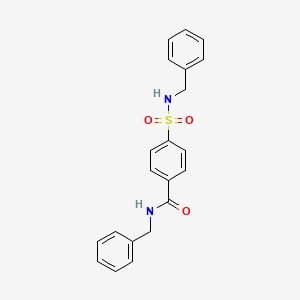
Tisocromide
Übersicht
Beschreibung
Tisocromide is an antihypoxic agent, which means it helps to prevent or reduce the effects of low oxygen levels in tissues. This compound has a molecular formula of C19H30N2O6S and a molecular weight of 414.52 . It is primarily used in scientific research and has shown potential in various applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Tisocromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, um seine Eigenschaften und Reaktivität zu untersuchen.
Biologie: Untersucht hinsichtlich seiner möglichen Auswirkungen auf die Zellatmung und den Stoffwechsel unter hypoxischen Bedingungen.
Medizin: Erforscht hinsichtlich seiner möglichen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit Hypoxie, wie z. B. ischämischen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien und Verbindungen mit antihypoxischen Eigenschaften eingesetzt .
5. Wirkmechanismus
Tisocromid übt seine Wirkung aus, indem es spezifische molekulare Pfade anspricht, die an der Zellatmung und der Sauerstoffausnutzung beteiligt sind. Es interagiert mit Enzymen und Proteinen, die den Sauerstoffgehalt im Gewebe regulieren und so dazu beitragen, die Zellfunktion unter Sauerstoffmangelbedingungen aufrechtzuerhalten. Die genauen molekularen Zielstrukturen und Pfade werden noch untersucht, es wird jedoch angenommen, dass es die Aktivität von Schlüsselenzymen beeinflusst, die an der oxidativen Phosphorylierung beteiligt sind .
Ähnliche Verbindungen:
Clomipramin: Eine weitere Verbindung mit antihypoxischen Eigenschaften, die hauptsächlich als Antidepressivum eingesetzt wird.
Doxapram: Ein Atemstimulans mit ähnlichen Auswirkungen auf die Sauerstoffausnutzung.
Almitrin: Ein Medikament, das die Sauerstoffversorgung durch Stimulation peripherer Chemorezeptoren verbessert .
Einzigartigkeit von Tisocromid: Im Gegensatz zu anderen ähnlichen Verbindungen hat Tisocromid eine besondere Fähigkeit gezeigt, die Zellatmung und die Sauerstoffausnutzung ohne signifikante Nebenwirkungen zu modulieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tisocromide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for research and development .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tisocromid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Halogene, Alkylierungsmittel und andere Substituenten
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen erzeugen kann .
Wirkmechanismus
Tisocromide exerts its effects by targeting specific molecular pathways involved in cellular respiration and oxygen utilization. It interacts with enzymes and proteins that regulate oxygen levels in tissues, helping to maintain cellular function under low oxygen conditions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key enzymes involved in oxidative phosphorylation .
Vergleich Mit ähnlichen Verbindungen
Clomipramine: Another compound with antihypoxic properties, used primarily as an antidepressant.
Doxapram: A respiratory stimulant with similar effects on oxygen utilization.
Almitrine: A drug that enhances oxygenation by stimulating peripheral chemoreceptors .
Uniqueness of Tisocromide: Unlike other similar compounds, this compound has shown a distinct ability to modulate cellular respiration and oxygen utilization without significant side effects .
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-2,1λ6-benzoxathiine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6S/c1-12(11-19(2,3)21(4)5)20-18(22)16-9-13-8-14(25-6)15(26-7)10-17(13)28(23,24)27-16/h8,10,12,16H,9,11H2,1-7H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGGLKVQGDLNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)N(C)C)NC(=O)C1CC2=CC(=C(C=C2S(=O)(=O)O1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865768 | |
| Record name | N-[4-(Dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35423-51-9 | |
| Record name | 2,1-Benzoxathiin-3-carboxamide, N-[3-(dimethylamino)-1,3-dimethylbutyl]-3,4-dihydro-6,7-dimethoxy-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35423-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tisocromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035423519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(Dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TISOCROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELK0X0H412 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)



![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)





![[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B1683124.png)
